molecular formula C4H12N2O2S B8435042 N-methyl-N'-isopropylsulfamide

N-methyl-N'-isopropylsulfamide

Cat. No. B8435042
M. Wt: 152.22 g/mol
InChI Key: WPTSGWLUIQLQQK-UHFFFAOYSA-N
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Patent
US04496563

Procedure details

38.9 parts by weight of methylamidosulfonyl chloride were added a little at a time to a mixture of 17.7 parts of isopropylamine, 33.3 parts of triethylamine and 120 parts of tetrahydrofuran (THF), which was kept at from -70° to -65° C. The mixture was stirred at 20° C. for 3 hours, the insoluble material was filtered off and the solution was evaporated to dryness. The residue on the filter was extracted by stirring with methylene chloride, the mixture was filtered and the solution was concentrated. 30.6 parts of N-methyl-N'-isopropylsulfamide of melting point 50°-52° C. (starting substance) were obtained.
Name
methylamidosulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
17.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)([NH:3][S:4](Cl)(=[O:6])=[O:5])=O.[CH:9]([NH2:12])([CH3:11])[CH3:10].C(N(CC)CC)C>O1CCCC1>[CH3:1][NH:3][S:4]([NH:12][CH:9]([CH3:11])[CH3:10])(=[O:6])=[O:5]

Inputs

Step One
Name
methylamidosulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(NS(=O)(=O)Cl)Cl
Step Two
Name
17.7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at from -70° to -65° C
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
The residue on the filter was extracted
STIRRING
Type
STIRRING
Details
by stirring with methylene chloride
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CNS(=O)(=O)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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